![molecular formula C21H15FN2O4 B2563288 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 866156-37-8](/img/structure/B2563288.png)
10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methyl group, and a nitro group attached to a dibenzo-oxazepine core
Applications De Recherche Scientifique
The compound 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a member of the dibenzo[b,f][1,4]oxazepine family, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the applications of this compound, highlighting its significance in drug discovery, synthesis methodologies, and biological activities.
Medicinal Chemistry
Anticancer Activity
Research has indicated that dibenzo[b,f][1,4]oxazepine derivatives exhibit promising anticancer properties. The introduction of various substituents can modulate their activity against different cancer cell lines. For instance, compounds with nitro groups have been shown to induce apoptosis in cancer cells through oxidative stress mechanisms .
Antimicrobial Properties
Studies have demonstrated that some dibenzo[b,f][1,4]oxazepines possess significant antimicrobial activity. The presence of electron-withdrawing groups like nitro can enhance their interaction with microbial targets, leading to increased efficacy against resistant strains .
Synthesis Methodologies
Synthetic Routes
The synthesis of This compound typically involves several key steps:
- Base-Catalyzed Nucleophilic Substitution: This method allows for the introduction of the nitro group at specific positions on the dibenzo structure .
- Fluorobenzyl Substitution: The incorporation of the 4-fluorobenzyl moiety can be achieved through electrophilic aromatic substitution reactions.
Biological Studies
Mechanism of Action
Research into the mechanism of action for compounds like This compound suggests that they may act by inhibiting specific enzymes or pathways involved in cell proliferation and survival. For example, studies have indicated that these compounds can inhibit topoisomerases or other critical enzymes involved in DNA replication and repair .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined a series of dibenzo[b,f][1,4]oxazepine derivatives for their anticancer properties. The results showed that compounds with a nitro group exhibited higher cytotoxicity against breast cancer cell lines compared to their non-nitro counterparts .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, a derivative similar to This compound was tested against various bacterial strains. The findings suggested that the compound displayed significant inhibitory effects against Gram-positive bacteria, underscoring its potential as a lead compound for antibiotic development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction where the 2-aminophenol reacts with the 2-fluorobenzonitrile.
Cyclization: The intermediate undergoes cyclization to form the dibenzo[b,f][1,4]oxazepine core.
Functional Group Addition:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but optimized for larger batches. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reaction conditions can be adjusted to ensure safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of substituted oxazepines.
Mécanisme D'action
The mechanism by which 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, the nitro group can participate in redox reactions, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the fluorobenzyl, methyl, and nitro groups, resulting in different chemical properties.
10-(4-chlorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and interactions.
7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one:
Uniqueness
The presence of the 4-fluorobenzyl group in 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one enhances its chemical stability and binding affinity compared to similar compounds. This unique combination of functional groups makes it a valuable compound for research and industrial applications.
Activité Biologique
The compound 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS No. 866156-37-8) belongs to a class of dibenzo[b,f][1,4]oxazepin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H15FN2O4
- Molecular Weight : 378.36 g/mol
- Structure : The compound features a nitro group, a fluorobenzyl moiety, and a dibenzo oxazepine core, contributing to its unique biological profile.
Neuroprotective Effects
The neuroprotective properties of dibenzo[b,f][1,4]oxazepin derivatives are attributed to their ability to modulate neurochemical pathways. Studies suggest that these compounds can influence levels of key neurosteroids and neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), which are critical in maintaining neuronal health and function .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:
- Modulation of Neurotransmitter Systems : Similar compounds have shown the ability to enhance serotonergic and GABAergic transmission.
- Oxidative Stress Reduction : The presence of nitro groups may contribute to antioxidant activity, potentially protecting neurons from oxidative damage .
Study on Related Compounds
A study focusing on a structurally similar compound demonstrated significant neuroprotective effects in a pentylenetetrazole (PTZ)-induced seizure model in zebrafish. The compound was found to upregulate neurosteroids while downregulating stress-related neurotransmitters, suggesting a biphasic effect on neuronal excitability and protection against seizure-induced damage .
Pharmacological Profile Comparison
Compound | Activity | Model Used | Key Findings |
---|---|---|---|
This compound | Antiepileptic (hypothetical) | Zebrafish model | Potential modulation of neurotransmitters |
GM-90432 | Antiepileptic | PTZ-induced zebrafish | Upregulation of serotonin and neurosteroids; downregulation of GABA |
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-methyl-8-nitrobenzo[b][1,4]benzoxazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4/c1-13-2-8-18-20(10-13)28-19-9-7-16(24(26)27)11-17(19)21(25)23(18)12-14-3-5-15(22)6-4-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESVBKAQVHDCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.